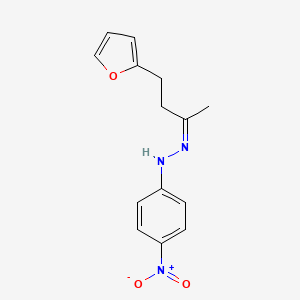![molecular formula C20H17NO4 B5375610 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as BCH or 3-(2-carboxybenzoylamino)-7-benzyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific community due to its potential in drug development. BCH is a heterocyclic compound that belongs to the class of bicyclic compounds and is structurally similar to dopamine.
Mecanismo De Acción
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid acts as a dopamine transporter inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can improve cognitive function and motor control in individuals with neurological disorders.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its dopamine transporter inhibitory activity, 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine. 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. However, 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One area of investigation is the development of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a potential treatment for other neurological disorders, including depression and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is synthesized by a multi-step process that involves the reaction of 2-nitrobenzoic acid with benzylamine to form the intermediate 2-(benzylamino)benzoic acid. The intermediate is then cyclized to form the bicyclic compound, 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, using a modified Pictet-Spengler reaction.
Aplicaciones Científicas De Investigación
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been extensively studied for its potential application in drug development due to its structural similarity to dopamine. 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This mechanism of action has led to the investigation of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a potential treatment for various neurological disorders, including Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
3-[(2-phenylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(17-15-10-11-16(25-15)18(17)20(23)24)21-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,15-18H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABQGRVQPUFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3C4C=CC(C3C(=O)O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)



![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)